2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine
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Overview
Description
2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromine atom at the 2-position and a methoxy group substituted with a 4,4-difluorocyclohexyl group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyrimidine and 4,4-difluorocyclohexanol.
Formation of the Methoxy Group: The 4,4-difluorocyclohexanol is first converted to its corresponding methoxy derivative using a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The methoxy derivative is then coupled with 2-bromopyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The methoxy group can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of new agrochemicals, such as herbicides or fungicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine depends on its specific application. In pharmaceuticals, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of the difluorocyclohexyl group.
5-Bromo-2,4-dichloropyrimidine: Contains additional chlorine atoms at the 2 and 4 positions.
2-Bromo-5-chloropyrimidine: Contains a chlorine atom at the 5 position instead of the methoxy group.
Uniqueness
2-Bromo-5-((4,4-difluorocyclohexyl)methoxy)pyrimidine is unique due to the presence of the 4,4-difluorocyclohexyl group, which can impart specific properties such as increased lipophilicity or altered electronic characteristics. This makes it a valuable compound for designing molecules with specific biological or chemical properties.
Properties
Molecular Formula |
C11H13BrF2N2O |
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Molecular Weight |
307.13 g/mol |
IUPAC Name |
2-bromo-5-[(4,4-difluorocyclohexyl)methoxy]pyrimidine |
InChI |
InChI=1S/C11H13BrF2N2O/c12-10-15-5-9(6-16-10)17-7-8-1-3-11(13,14)4-2-8/h5-6,8H,1-4,7H2 |
InChI Key |
UPABLSBEUMBBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1COC2=CN=C(N=C2)Br)(F)F |
Origin of Product |
United States |
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